2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime
Description
2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime is a synthetic oxime derivative characterized by a 4-methylphenylsulfanyl substituent at the 2-position of the propanal backbone. Its structure comprises a thioether-linked aromatic ring, a methyl-substituted propanal core, and an O-methyloxime functional group.
The compound’s molecular formula is inferred as C₁₂H₁₆NOS, with the 4-methylphenyl group contributing to increased lipophilicity compared to non-aromatic analogs. This property may influence its environmental persistence and bioavailability .
Properties
IUPAC Name |
(E)-N-methoxy-2-methyl-2-(4-methylphenyl)sulfanylpropan-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-10-5-7-11(8-6-10)15-12(2,3)9-13-14-4/h5-9H,1-4H3/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWCTKSTPRSAHH-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)(C)C=NOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC(C)(C)/C=N/OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime typically involves the reaction of 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal with hydroxylamine-O-methyl ether under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the O-methyloxime group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The sulfanyl group can undergo substitution reactions with nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
- Synthesis Intermediate : 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating derivatives with varied functionalities.
- Reactivity Studies : The compound is utilized in studies examining the reactivity of aldehydes and their derivatives, contributing to the understanding of reaction mechanisms in organic chemistry.
Biology
- Enzyme-Catalyzed Reactions : This compound is employed in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways. Its structural features allow it to interact with specific enzymes, providing insights into enzyme mechanisms and substrate specificity.
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for further research into potential therapeutic applications against bacterial infections.
Medicine
- Therapeutic Investigations : The compound has been explored for its potential therapeutic properties, including anticancer activity. Research is ongoing to elucidate its mechanism of action and efficacy in inhibiting tumor growth .
- Anti-inflammatory Properties : Case studies suggest that compounds similar to this compound may possess anti-inflammatory effects, which could lead to applications in treating inflammatory diseases .
Industry
- Specialty Chemicals Production : In industrial settings, this compound is used as a precursor for the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications in chemical manufacturing .
Case Studies
Mechanism of Action
The mechanism of action of 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The sulfanyl group and O-methyloxime moiety play crucial roles in these interactions .
Comparison with Similar Compounds
Structural and Functional Differences
The target compound differs from aldicarb and aldoxycarb in its substituent at the 2-position of the propanal core:
| Compound Name | Substituent (R) | Functional Group on Oxime | Molecular Formula |
|---|---|---|---|
| Target Compound | 4-methylphenylsulfanyl | O-methyloxime | C₁₂H₁₆NOS |
| Aldicarb | Methylthio (SCH₃) | O-(methylcarbamoyl)oxime | C₇H₁₄N₂O₂S |
| Aldoxycarb | Methylsulfonyl (SO₂CH₃) | O-(methylcarbamoyl)oxime | C₇H₁₄N₂O₃S |
Key Observations :
- Aldicarb : The methylthio group (-SCH₃) is a thioether, rendering the compound highly reactive and toxic. It acts as a potent acetylcholinesterase inhibitor, leading to neurotoxic effects .
- Aldoxycarb : Oxidation of aldicarb’s thioether to a sulfonyl group (-SO₂CH₃) reduces acute toxicity but may enhance environmental stability .
Toxicity and Regulatory Status
Aldicarb’s extreme toxicity (LD₅₀ <1 mg/kg) has led to bans in agricultural use, while aldoxycarb’s higher LD₅₀ reflects reduced bioactivity .
Physicochemical Properties
Discrepancies in Evidence
- Molecular Formula of Aldoxycarb: lists aldoxycarb as C₂₆H₂₁F₆NO₅, conflicting with its standard formula (C₇H₁₄N₂O₃S). This inconsistency may stem from a misattribution or typographical error .
Biological Activity
2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique sulfanyl and O-methyloxime functional groups, presents interesting opportunities in medicinal chemistry, particularly in the context of drug discovery and development.
- Molecular Formula : C12H17NOS
- Molecular Weight : 223.33 g/mol
- CAS Number : 306979-77-1
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, which may lead to modulation of their activity. This interaction is crucial for its potential therapeutic effects.
Biological Activity
The compound has been studied for several biological activities:
-
Antioxidant Activity :
- Research indicates that compounds with sulfanyl groups often exhibit antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects :
-
Antimicrobial Properties :
- Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens, although specific data on this compound is limited.
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds or derivatives:
- Case Study 1 : A study on sulfanyl-containing compounds demonstrated their efficacy in reducing inflammation markers (e.g., IL-8, MCP-1) in vitro, indicating potential therapeutic applications in chronic inflammatory conditions .
- Case Study 2 : Research on similar aldehyde derivatives revealed their ability to modulate enzyme activity, which could be harnessed for drug design targeting specific biochemical pathways .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Functional Groups | Biological Activity | Notable Properties |
|---|---|---|---|
| 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal | Sulfanyl | Antioxidant, Anti-inflammatory | Unique O-methyloxime group enhances reactivity |
| 4-Methylphenyl sulfide | Sulfanyl | Limited data available | Simpler structure |
| 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanol | Alcohol | Potentially lower reactivity compared to aldehyde | Lacks aldehyde functionality |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
